REACTION_SMILES
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[Cl:1][c:2]1[c:3](-[c:8]2[cH:9][n:10][c:11]([CH3:14])[cH:12][cH:13]2)[n:4][cH:5][cH:6][cH:7]1.[K+:20].[Mn:15](=[O:16])([O-:17])(=[O:18])=[O:19].[OH2:21]>>[Cl:1][c:2]1[c:3](-[c:8]2[cH:9][n:10][c:11]([C:14]([OH:16])=[O:21])[cH:12][cH:13]2)[n:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(-c2ncccc2Cl)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn](=O)(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(-c2ncccc2Cl)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |